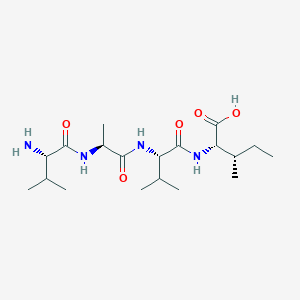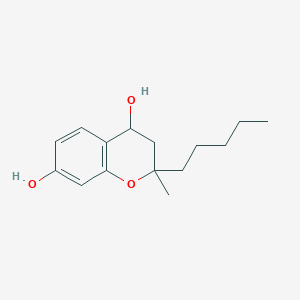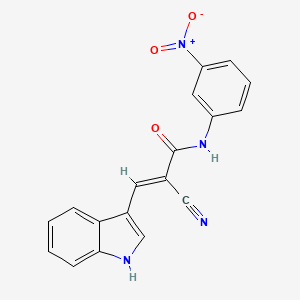
(3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one is a chiral oxazinone derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable carbonyl compound, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the isopropyl group.
Reduction: Reduction reactions could target the oxazinone ring, potentially opening it to form other functional groups.
Substitution: Substitution reactions might occur at the phenyl ring or the oxazinone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, (3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one can be used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
Biologically, this compound might be studied for its potential activity as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of oxazinones are often explored for their potential therapeutic effects. This compound could be investigated for its efficacy in treating various conditions, depending on its biological activity.
Industry
Industrially, this compound might be used in the production of pharmaceuticals or as a precursor in the synthesis of other valuable chemicals.
作用機序
The mechanism of action for (3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
(3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one: Unique for its specific chiral centers and substituents.
Other Oxazinones: Similar compounds might include other oxazinone derivatives with different substituents or chiral configurations.
Uniqueness
The uniqueness of this compound lies in its specific chiral centers and the nature of its substituents. These features can significantly influence its chemical reactivity and biological activity, making it distinct from other oxazinone derivatives.
特性
CAS番号 |
223244-09-5 |
|---|---|
分子式 |
C14H17NO2 |
分子量 |
231.29 g/mol |
IUPAC名 |
(2S,5R)-5-methyl-3-phenyl-2-propan-2-yl-2,5-dihydro-1,4-oxazin-6-one |
InChI |
InChI=1S/C14H17NO2/c1-9(2)13-12(11-7-5-4-6-8-11)15-10(3)14(16)17-13/h4-10,13H,1-3H3/t10-,13+/m1/s1 |
InChIキー |
XQMCAYQHEBZGJA-MFKMUULPSA-N |
異性体SMILES |
C[C@@H]1C(=O)O[C@H](C(=N1)C2=CC=CC=C2)C(C)C |
正規SMILES |
CC1C(=O)OC(C(=N1)C2=CC=CC=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline](/img/structure/B14236809.png)
![2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene](/img/structure/B14236811.png)
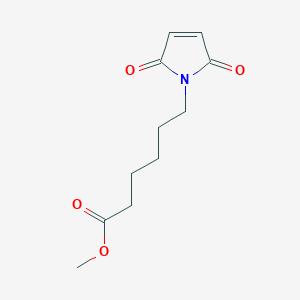
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
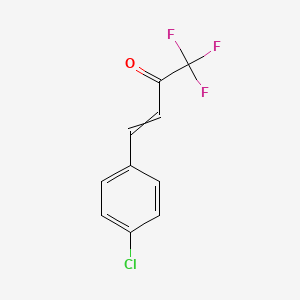
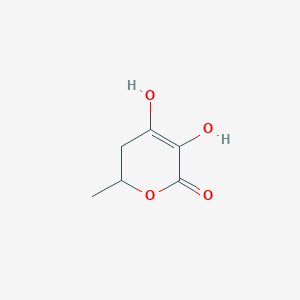
![N-(3-Acetamidopropyl)-N-[3-(1-azacyclotridecan-3-yl)propyl]acetamide](/img/structure/B14236842.png)
![N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14236846.png)
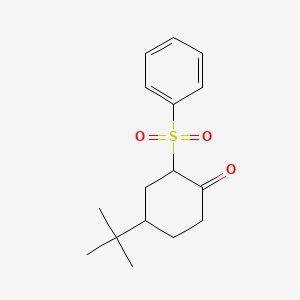
![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)

